molecular formula C10H8Cl2N2O3 B10801241 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione

2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione

Cat. No.: B10801241
M. Wt: 275.08 g/mol
InChI Key: NDBSHECYQXNQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is a heterocyclic compound that features a unique oxadiazinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione typically involves the reaction of 3,4-dichlorophenyl isocyanate with methyl hydrazinecarboxylate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 60°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous addition of reactants in a series of reactors, with careful control of temperature and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is unique due to its oxadiazinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O3/c1-5-9(15)13-10(16)14(17-5)6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBSHECYQXNQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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